molecular formula C23H32N4O2S B2503497 N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-23-5

N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

カタログ番号 B2503497
CAS番号: 422529-23-5
分子量: 428.6
InChIキー: GOXQIJRMIARJJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H32N4O2S and its molecular weight is 428.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activity

  • Polycyclic N-heterocyclic compounds synthesis : Research on N-(quinazolin-4-yl)amidine derivatives reacting with hydroxylamine hydrochloride has led to the formation of compounds with anti-platelet aggregation activity. One derivative showed potent activity, indicating potential therapeutic applications (Okuda et al., 2010).

  • Antibacterial quinolones : A study on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed that compounds with oxazole substituents exhibited significant in vitro potency against Gram-positive bacteria, highlighting their potential as antibacterial agents (Cooper et al., 1990).

  • Efficient synthesis of secondary carboxamides : Techniques for synthesizing secondary carboxamides with ω-substituted ethyl and propyl groups on nitrogen atoms have been developed, emphasizing the versatility in creating compounds for further pharmacological testing (Saitô et al., 1984).

  • Anticancer activity of quinoline derivatives : New quinoline derivatives have been synthesized and tested against the breast cancer MCF-7 cell line, with several compounds showing significant anticancer activity. This research underscores the potential of quinoline derivatives in cancer therapy (Gaber et al., 2021).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-cyclohex-1-en-1-yl ethanol with diethylamine followed by the reaction of the resulting product with 2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one. The final step involves the addition of carboxylic acid to the product to form the desired compound.", "Starting Materials": [ "2-cyclohex-1-en-1-yl ethanol", "diethylamine", "2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one", "carboxylic acid" ], "Reaction": [ "Condensation of 2-cyclohex-1-en-1-yl ethanol with diethylamine to form N-(2-cyclohex-1-en-1-ylethyl)-diethylamine", "Reaction of N-(2-cyclohex-1-en-1-ylethyl)-diethylamine with 2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one to form N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid intermediate", "Addition of carboxylic acid to the intermediate to form the final product N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] }

CAS番号

422529-23-5

分子式

C23H32N4O2S

分子量

428.6

IUPAC名

N-[2-(cyclohexen-1-yl)ethyl]-3-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H32N4O2S/c1-3-26(4-2)14-15-27-22(29)19-11-10-18(16-20(19)25-23(27)30)21(28)24-13-12-17-8-6-5-7-9-17/h8,10-11,16H,3-7,9,12-15H2,1-2H3,(H,24,28)(H,25,30)

InChIキー

GOXQIJRMIARJJY-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CCCCC3)NC1=S

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。